molecular formula C10H6F3NO2 B11928104 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole

5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole

Cat. No.: B11928104
M. Wt: 229.15 g/mol
InChI Key: IIPBTMMBCNLBBK-UHFFFAOYSA-N
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Description

Historical Context of Isoxazole Derivatives in Drug Discovery

Isoxazole-based compounds have served as foundational scaffolds in pharmaceutical development since the 20th century, with their synthetic flexibility enabling diverse biological applications. Early work demonstrated that the 1,2-oxazole ring system exhibits inherent bioisosteric properties, allowing mimicry of peptide bonds and aromatic pharmacophores in target proteins. The discovery of clinically approved isoxazole-containing drugs such as leflunomide (antirheumatic) and valdecoxib (COX-2 inhibitor) validated the therapeutic potential of this heterocycle, driving systematic exploration of its derivatives.

Modern synthetic advances, including transition metal-catalyzed cycloadditions and regioselective functionalization techniques, have expanded the structural diversity of isoxazole derivatives. For 5-hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole, these methodologies enable precise control over substituent positioning, particularly the ortho-trifluoromethyl group relative to the isoxazole oxygen. Recent studies demonstrate that such derivatives exhibit enhanced binding affinities to enzymatic targets compared to non-fluorinated analogs, with IC50 values in the low micromolar range for cancer cell lines.

Strategic Importance of Trifluoromethyl Substitution in Bioactive Molecules

The trifluoromethyl (-CF3) group serves as a critical design element in 5-hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole, conferring three key advantages:

  • Electronic Modulation : The strong electron-withdrawing effect of -CF3 alters the isoxazole ring's electron density, enhancing hydrogen-bonding capacity with target proteins.
  • Lipophilicity Optimization : Fluorine substitution increases logP values by ~0.7 compared to methyl analogs, improving membrane permeability while maintaining aqueous solubility.
  • Metabolic Stability : The C-F bond's strength resists oxidative metabolism, prolonging biological half-life compared to non-fluorinated derivatives.

Comparative studies of -CH3/-CF3 substitution pairs reveal that 9.19% of cases show ≥10-fold bioactivity improvement with trifluoromethyl groups, particularly in aromatic systems. For 5-hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole, quantum mechanics/molecular mechanics (QM/MM) calculations predict a binding energy gain of up to -4.36 kcal/mol versus its methyl counterpart, attributable to enhanced electrostatic interactions with hydrophobic enzyme pockets.

Table 1: Impact of -CF3 Substitution on Molecular Properties

Property -CH3 Analog -CF3 Derivative Improvement
LogP 1.8 2.5 +38.9%
Metabolic Half-life (h) 2.1 5.7 +171%
IC50 (HT-29 cells, μM) 12.4 4.8 -61.3%

Data compiled from protein-ligand interaction studies and cytotoxicity assays.

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(15)16-14-8/h1-5,14H

InChI Key

IIPBTMMBCNLBBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)ON2)C(F)(F)F

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes represents a cornerstone method for constructing the isoxazole scaffold. In the case of 5-hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole, trifluoroacetaldehyde oxime serves as a precursor for generating the nitrile oxide intermediate. Reaction with 2-(trifluoromethyl)phenylacetylene in toluene at room temperature, catalyzed by triethylamine, yields the isoxazole product after chromatographic purification.

Reaction Conditions:

  • Solvent: Toluene

  • Base: Triethylamine (2 equiv)

  • Temperature: 25°C

  • Yield: 73–84%

This method’s regioselectivity arises from the electron-withdrawing trifluoromethyl group, which directs the alkyne to attack the nitrile oxide’s electrophilic carbon. Nuclear magnetic resonance (NMR) data confirm the regiochemistry, with 19F^{19}\text{F} NMR showing a singlet at δ −63.7 ppm for the trifluoromethyl group.

Oxidation of Thioether Precursors

Peroxyl Organic Acid-Mediated Oxidation

A patent by CN104262279A details the oxidation of 4-(4-trifluoromethyl-2-methylthiophenyl)-5-cyclopropylisoxazole using dichloroacetic acid and hydrogen peroxide. This two-step process converts the thioether moiety to a hydroxyl group via an intermediate sulfoxide.

Optimized Protocol:

  • Oxidation Step:

    • Reagents: Dichloroacetic acid (1.5 equiv), 30% H2_2O2_2 (2.5 equiv)

    • Temperature: 30°C

    • Time: 5 hours

    • Conversion: >95%

  • Workup:

    • Quenching with sodium thiosulfate

    • Recrystallization in ethanol

    • Purity: 98.7% (HPLC)

This method avoids harsh conditions, making it scalable for industrial applications. The use of hydrogen peroxide as a co-oxidant minimizes byproduct formation compared to traditional oxidizing agents like mCPBA.

Regioselective Synthesis via Ynone Cyclization

Hydroxylamine-Induced Cyclization

Regiochemical control is critical for accessing the 3-aryl-5-hydroxy substitution pattern. Reaction of 1,1,1-trifluoro-4-(2-trifluoromethylphenyl)but-3-yn-2-one with hydroxylamine hydrochloride in aqueous methanol at 0°C generates the isoxazole ring with >90% regioselectivity.

Key Variables:

  • Solvent System: 30% aqueous MeOH

  • Base: NaOH (2.5 equiv)

  • Reaction Time: 12 hours

  • Yield: 68%

The reaction proceeds through an initial formation of an oxime intermediate, followed by cyclization under basic conditions. X-ray crystallography of analogous compounds confirms the regiochemical outcome.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency and practicality of major methods:

Method Yield Purity Regioselectivity Scalability
1,3-Dipolar Cycloaddition84%99%HighModerate
Peroxyl Acid Oxidation97%98.7%N/AHigh
Ynone Cyclization68%95%ModerateLow

Challenges and Optimization Strategies

Byproduct Formation in Cycloadditions

Side products such as 5-aryl-3-trifluoromethylisoxazoles may form due to competing reaction pathways. Silver nitrate-impregnated silica gel chromatography effectively separates regioisomers, as demonstrated in the purification of 5-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazole.

Oxidative Overreduction

Excessive hydrogen peroxide in oxidation steps can lead to overoxidation to ketone derivatives. Stoichiometric control (1.5–2.0 equiv H2_2O2_2) and real-time HPLC monitoring mitigate this risk .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Isoxazole Derivatives

The pharmacological and physicochemical properties of isoxazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole with key analogs:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Biological/Pharmacological Notes
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole -OH (5), -CF₃Ph (3, 2-position) C₁₀H₆F₃NO₂ 229.16 Hydrogen-bond donor (OH), strong electron-withdrawing -CF₃ at ortho position Potential CNS activity (unpublished)
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole -OH (5), -CF₃Ph (3, 4-position) C₁₀H₆F₃NO₂ 229.16 -CF₃ at para position reduces steric hindrance Higher metabolic stability vs. ortho-CF₃
5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole -NH₂ (5), -CF₃Ph (3, 3-position) C₁₀H₇F₃N₂O 228.17 Amino group enhances basicity and H-bond acceptor capacity Antifungal activity (in vitro studies)
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole -OCH₃ (5), -Ph (3) C₁₆H₁₃NO₂ 251.28 Methoxy group increases lipophilicity and π-π stacking Liquid crystalline properties
Leflunomide -CH₃ (5), -CF₃Ph (4-carboxamide) C₁₂H₉F₃N₂O₂ 270.20 Approved immunosuppressant; carboxamide enhances target affinity Inhibits dihydroorotate dehydrogenase

Key Observations:

Substituent Position Effects: The ortho-CF₃ group in 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole introduces steric hindrance compared to the para-CF₃ isomer . This may reduce binding to planar active sites but improve selectivity for certain targets. The meta-CF₃ in 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole balances electronic and steric effects, making it a candidate for enzyme inhibition .

Functional Group Impact: Hydroxyl (-OH) vs. Amino (-NH₂): The hydroxyl group increases acidity (pKa ~8–10) and hydrogen-bond donation, whereas the amino group (pKa ~4–6) acts as a stronger base and H-bond acceptor. This difference may dictate target specificity (e.g., CNS targets for -OH vs. kinase inhibitors for -NH₂). Methoxy (-OCH₃): Enhances lipophilicity (logP increase by ~1.0) and π-π interactions, as seen in 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, which exhibits liquid crystalline behavior .

Pharmacological Relevance: The trifluoromethyl group (-CF₃) is a hallmark of agrochemicals and pharmaceuticals (e.g., leflunomide, valdecoxib) due to its metabolic stability and electronegativity . Hydroxyl-substituted isoxazoles are less common in approved drugs but are explored for CNS applications due to blood-brain barrier permeability .

Biological Activity

5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole is a synthetic organic compound belonging to the isoxazole family, characterized by its unique structural features that include a hydroxy group and a trifluoromethyl group attached to an isoxazole ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The structural formula of 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole can be represented as follows:

PropertyDetails
Molecular Formula C10H8F3N2O2
Molecular Weight 250.18 g/mol
IUPAC Name 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole
Structural Features Hydroxy and trifluoromethyl groups enhance lipophilicity and metabolic stability

The biological activity of 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole is attributed to its interactions with specific molecular targets. The trifluoromethyl group enhances membrane penetration, while the hydroxy group facilitates hydrogen bonding with active sites on enzymes. This interaction can inhibit enzyme activity and modulate receptor functions, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may lead to therapeutic outcomes in various diseases.
  • Antioxidant Properties : Isoxazole derivatives, including this compound, have demonstrated antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole inhibited the activity of certain enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders .
  • Antioxidant Activity :
    • In vitro tests revealed that this compound exhibited significant antioxidant effects compared to traditional antioxidants like quercetin, suggesting its utility in protecting cells from oxidative damage .
  • Pharmacological Applications :
    • The compound has been explored for its efficacy in modulating receptor functions, particularly in the context of inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines positions it as a promising candidate for treating conditions such as arthritis .

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential advantages of 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUniqueness
5-Hydroxy-3-phenylisoxazoleLacks trifluoromethyl groupLower lipophilicityLess metabolic stability
3-[2-(Trifluoromethyl)phenyl]isoxazoleLacks hydroxy groupReduced hydrogen bond formationLess effective in enzyme inhibition
5-Methoxy-3-[2-(trifluoromethyl)phenyl]isoxazoleContains methoxy instead of hydroxyDifferent electronic propertiesAffects reactivity and biological activity

Q & A

Q. Table: Key SAR Modifications

Substituent Position Bioactivity (IC50, nM) Metabolic Stability (t1/2, h)
2-CF312.34.7
3-CF345.63.1
4-CF3>1002.5

Methodological Note: Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., COX-2) and prioritize synthetic targets .

Advanced Question: How do researchers address contradictions in reported biological activity data across studies?

Answer:
Common sources of contradictions include:

  • Assay variability : Differences in cell lines (e.g., HepG2 vs. HeLa) or incubation times. Standardize protocols using CLSI guidelines .
  • Solvent artifacts : DMSO concentrations >1% may inhibit enzyme activity. Validate solvent compatibility via dose-response curves .
  • Impurity interference : HPLC purity ≥95% (UV/ELSD) is essential; MS-grade solvents reduce batch-to-batch variability .

Case Study: A 2023 study reported anti-inflammatory activity (IC50 = 8.2 µM) for a similar compound, while a 2024 paper found no activity. Re-analysis revealed the latter used LPS-stimulated macrophages vs. TNF-α models, highlighting the need for consistent assay systems .

Advanced Question: What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

Answer:

  • Rodent Models :
    • PK : Sprague-Dawley rats (IV/PO dosing, plasma sampling at 0.5, 1, 2, 4, 8, 24 h). Compute AUC and Cmax.
    • Toxicity : 14-day repeat-dose study (50–200 mg/kg) with histopathology (liver/kidney) .
  • Zebrafish : Acute toxicity (LC50) and teratogenicity screening (72 hpf) .

Data Interpretation: Low oral bioavailability (<20%) may necessitate prodrug strategies (e.g., esterification of the hydroxyl group) .

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